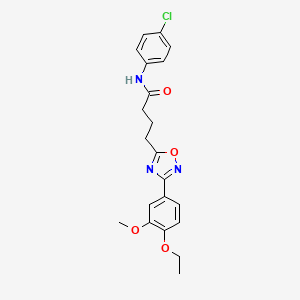
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ACPL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPL is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities.
Scientific Research Applications
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential as a novel anticancer agent. In material science, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a building block for the synthesis of novel polymers and materials. In agricultural science, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential as a pesticide and herbicide.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide also acts on the GABAergic system, which is involved in the regulation of neuronal excitability. Additionally, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. In cancer cells, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and inhibit cell proliferation. Additionally, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit herbicidal and pesticidal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is its diverse biological activities, which make it a promising compound for various research applications. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to study its potential as a novel anticancer agent. Another direction is to investigate its potential as a building block for the synthesis of novel materials and polymers. Additionally, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity in vivo. Overall, N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound with diverse biological activities and potential applications in various fields of research.
Synthesis Methods
N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a simple reaction between 4-acetylphenylhydrazine and 4-chlorobutyryl chloride in the presence of sodium carbonate. The resulting product is then treated with sodium azide and triethylamine to obtain the final compound. The synthesis method is relatively simple and can be carried out in a few steps with high yields.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13(25)14-7-11-17(12-8-14)22-18(26)3-2-4-19-23-20(24-27-19)15-5-9-16(21)10-6-15/h5-12H,2-4H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOLZJOXIPFEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)


